

A Researcher's Guide to the Physicochemical Properties of Substituted Methyl Benzoates

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Compound of Interest

Compound Name: *Methyl 2-hydroxy-6-methylbenzoate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the key physicochemical properties of substituted methyl benzoates, focusing on derivatives containing nitro, amino, hydroxyl, and methoxy groups at the ortho, meta, and para positions of the benzene ring. The selection of these substituents allows for a systematic evaluation of how electron-donating and electron-withdrawing groups, as well as their positional isomers, influence properties critical for drug design and development, such as melting point, boiling point, solubility, and acidity.

The data presented herein is curated from various scientific sources and is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis. Understanding these fundamental properties is crucial for predicting the behavior of these molecules in biological systems and for designing novel compounds with desired pharmacokinetic and pharmacodynamic profiles.

Comparative Physicochemical Data

The following tables summarize the melting points, boiling points, and aqueous solubilities of various substituted methyl benzoates. These properties are fundamental to the handling, formulation, and biological activity of these compounds.

Table 1: Melting Points of Substituted Methyl Benzoates (°C)

Substituent	Ortho (o-)	Meta (m-)	Para (p-)
-NO ₂	-13	78-80[1][2][3][4][5]	95-96
-NH ₂	24[6][7]	≥42[8]	110-114[9][10][11][12] [13][14]
-OH	-	70-72[15]	125-128[16]
-OCH ₃	48-49	-	48-51

Table 2: Boiling Points of Substituted Methyl Benzoates (°C)

Substituent	Ortho (o-)	Meta (m-)	Para (p-)
-NO ₂	275[17]	279[1][2][3][4]	-
-NH ₂	256[6]	170 (at 20 mmHg)[8]	-
-OH	220-224	280-281 (at 709 mmHg)[15]	270-280
-OCH ₃	248-255	-	244

Table 3: Solubility of Substituted Methyl Benzoates in Water

Substituent	Ortho (o-)	Meta (m-)	Para (p-)
-NO ₂	-	Insoluble[1][2]	-
-NH ₂	Slightly soluble[6]	Slightly soluble (0.1-1%)[8]	Slightly soluble[18][9][11]
-OH	Slightly soluble	Soluble (6864 mg/L at 25°C)	Slightly soluble[16]
-OCH ₃	Very slightly soluble	-	Very slightly soluble

Note on pKa Values: Direct experimental pKa values for substituted methyl benzoates are not readily available in the literature. The ester functional group is significantly less acidic than a

carboxylic acid. However, the electronic effects of the substituents on the benzene ring will influence the reactivity of the ester, particularly its susceptibility to hydrolysis. As a proxy for understanding these electronic effects, one can refer to the pKa values of the corresponding substituted benzoic acids. Electron-withdrawing groups (like $-\text{NO}_2$) will decrease the pKa of the corresponding benzoic acid (making it a stronger acid), while electron-donating groups (like $-\text{NH}_2$ and $-\text{OCH}_3$) will increase the pKa (making it a weaker acid).

Experimental Protocols

The following are detailed, standardized methodologies for the determination of the key physicochemical properties discussed in this guide.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.

Protocol:

- **Sample Preparation:** A small amount of the dry, crystalline substituted methyl benzoate is finely crushed into a powder.
- **Capillary Loading:** The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded as the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a characteristic physical property that depends on the strength of intermolecular forces.

Protocol (Microscale Method):

- **Sample Preparation:** A small volume (a few drops) of the liquid substituted methyl benzoate is placed in a small test tube or a fusion tube.
- **Capillary Inversion:** A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- **Heating:** The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath or a Thiele tube).
- **Observation:** As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued.
- **Measurement:** The temperature at which the liquid just begins to be drawn back into the capillary tube upon cooling is recorded as the boiling point. This is the point where the vapor pressure of the liquid equals the external pressure.

Aqueous Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature. For drug development, aqueous solubility is a critical parameter influencing absorption and bioavailability.

Protocol (Shake-Flask Method):

- **Sample Preparation:** An excess amount of the solid or liquid substituted methyl benzoate is added to a known volume of distilled or deionized water in a sealed flask.
- **Equilibration:** The flask is agitated (e.g., in a shaker bath) at a constant temperature (typically 25°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- **Phase Separation:** The mixture is allowed to stand, or is centrifuged, to separate the undissolved solute from the saturated solution.

- Quantification: A known volume of the clear, saturated aqueous solution is carefully removed and the concentration of the dissolved methyl benzoate derivative is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Calculation: The solubility is then expressed in units such as mg/L, g/100 mL, or molarity.

pKa Determination (General Protocol for Esters via Hydrolysis and Titration)

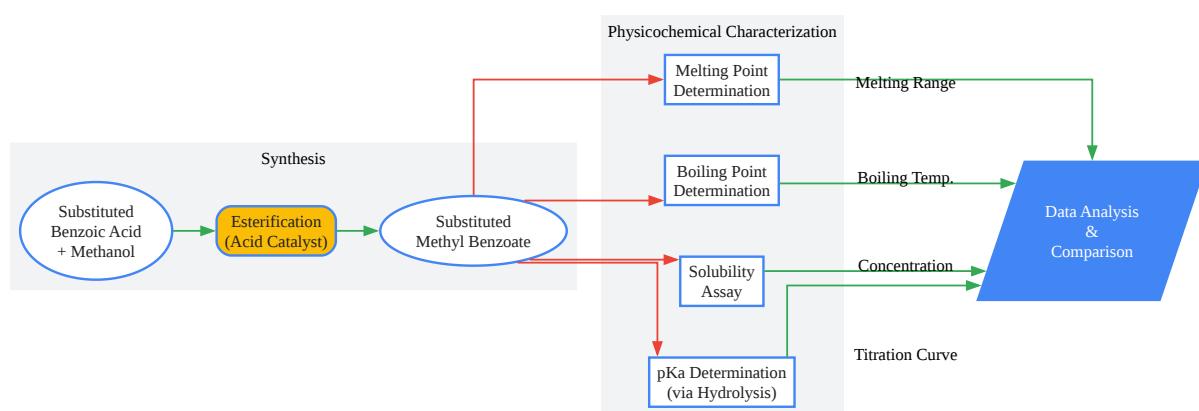
While direct potentiometric titration of these esters is not standard for pKa determination due to their low acidity, an indirect method involving hydrolysis can be employed to understand the relative acidities of the parent carboxylic acids, which reflects the electronic influence of the substituents.

Protocol:

- Hydrolysis: The substituted methyl benzoate is hydrolyzed to the corresponding substituted benzoic acid and methanol. This is typically achieved by refluxing the ester with a known excess of a strong base (e.g., NaOH solution).
- Titration of Excess Base: After the hydrolysis is complete, the reaction mixture is cooled, and the excess, unreacted NaOH is back-titrated with a standardized solution of a strong acid (e.g., HCl).
- Potentiometric Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH electrode.
- Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The equivalence point is determined from the inflection point of the curve.
- pKa Calculation: From the titration curve, the pH at the half-equivalence point (where half of the substituted benzoic acid is in its conjugate base form) is determined. This pH value is equal to the pKa of the substituted benzoic acid.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and physicochemical characterization of substituted methyl benzoates.



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Caption: General workflow for synthesis and property determination.

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